molecular formula C9H7FN2O B167543 2-cyano-N-(4-fluorophenyl)acetamide CAS No. 1735-88-2

2-cyano-N-(4-fluorophenyl)acetamide

Cat. No. B167543
CAS RN: 1735-88-2
M. Wt: 178.16 g/mol
InChI Key: GZWVZXOFWQGSRB-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-fluorophenyl)acetamide is a chemical compound with the molecular formula C9H7FN2O . It has a molecular weight of 178.17 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 2-cyano-N-(4-fluorophenyl)acetamide is 1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives: Novel compounds including 2-cyano-N-(4-fluorophenyl)acetamide derivatives have been synthesized for various applications. These compounds are synthesized using primary compounds like 3-fluoro-4-cyanophenol and characterized by elemental analysis, IR, and NMR techniques (Yang Man-li, 2008).

Application in Heterocyclic Synthesis

  • Building Block in Heterocyclic Compounds: It serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds, demonstrating its versatility in chemical synthesis (Moustafa A. Gouda, 2014).

Antibacterial Applications

  • Synthesis of Antibacterial Agents: It's used in the synthesis of compounds showing high antibacterial activity, indicating its potential in developing new antimicrobial agents (N. S. Arutyunyan et al., 2013).

Immune System Modulation

  • Immunomodulatory Effects: Certain derivatives have shown properties that enhance the immune response, particularly in combating tumor cells and augmenting the effectiveness of vaccines (B. S. Wang et al., 1988).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial and Anticancer Applications: Various derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, suggesting its potential in medical applications (E. Darwish et al., 2014).

Synthesis and Quantitation in Pharmaceuticals

  • Role in Pharmaceutical Synthesis: It's used in synthesizing and quantifying genotoxic impurities in pharmaceutical compounds like Escitalopram Oxalate, illustrating its importance in pharmaceutical quality control (Krishna Katta et al., 2017).

Antitumor Evaluation

  • Potential in Cancer Treatment: Derivatives of 2-cyano-N-(4-fluorophenyl)acetamide are being explored for their antitumor activities, signifying its potential in developing new cancer therapies (H. Shams et al., 2010).

Crystal Structure Analysis

  • Crystallographic Studies: The crystal structure of derivatives has been characterized, providing insights into their molecular arrangements and potential applications in material science (Xiangjun Qian et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-cyano-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWVZXOFWQGSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351185
Record name 2-cyano-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-fluorophenyl)acetamide

CAS RN

1735-88-2
Record name 2-Cyano-N-(4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1735-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Reddy, S Mohan, JI Talukdar - Int. J. ChemTech Res, 2013 - researchgate.net
In the present study a new series of thiophene derivatives have been synthesized and screened for their in-vitro antifungal and antibacterial activity. 2-cyano-N-(4-fluorophenyl) …
Number of citations: 4 www.researchgate.net
AP Nikuma, KR Desalea, UD Patila… - Journal of Pharmacy …, 2012 - researchgate.net
A reaction of p-flouroaniline with ethylcyanoacetate in presence of catalytic amount of pyridine furnishes the synthon 2-cyano-N-(4-fluorophenyl) acetamide. This intermediate was …
Number of citations: 2 www.researchgate.net
PBR KUMAR, A SULTANA - ijarmps.org
In this investigation our aim is to synthesized a number of new cyanopyridone and benzopyran derivatives. Cyanopyridone was synthesized by reaction of aldehydes, 2-cyano-N-(…
Number of citations: 0 www.ijarmps.org
K Khokhani, T Khatri, V Ram, P Patel - Chemistry & Biology, 2013 - researchgate.net
Different novel 8-(4-fluorophenyl)-2-methyl-4, 7-dioxo-5-phenyl 3, 4, 7, 8-tetrahydropyrido [2, 3-d] pyrimidine-6-carbonitriles (5a-j) were prepared by the acidic catalytic cyclization of …
Number of citations: 8 www.researchgate.net
P Modi, S Patel, M Chhabria - Molecular Diversity, 2023 - Springer
Tuberculosis is one of the leading causes of death of at least one million people annually. The deadliest infectious disease has caused more than 120 million deaths in humans since …
Number of citations: 2 link.springer.com
J Desantis, G Nannetti, S Massari, ML Barreca… - European Journal of …, 2017 - Elsevier
With the aim to identify small molecules able to disrupt PA-PB1 subunits interaction of influenza virus (flu) RNA-dependent RNA polymerase, and based on previous structural and …
Number of citations: 43 www.sciencedirect.com
A Sousa, O Pontes, J Andrade, F Baltazar… - …, 2023 - Wiley Online Library
An in silico study focused on known cancer‐related target proteins, identified a selection of imidazo[4,5‐b]pyrrolo[3,4‐d]pyridines as potentially active. These compounds were prepared …
KM Khokhani - 2012 - core.ac.uk
The pyridine skeleton is of great importance to chemists as well as to biologists as it is found in a large variety of naturally occurring compounds and also in clinically useful molecules …
Number of citations: 0 core.ac.uk
S Gerndt - 2020 - edoc.ub.uni-muenchen.de
“The most fruitful basis of the discovery of a new drug is to start with an old drug.” Sir James Black With these words the pharmacologist and Nobel laureate Sir James Black established …
Number of citations: 1 edoc.ub.uni-muenchen.de
S Gerndt, CC Chen, YK Chao, Y Yuan, S Burgstaller… - Elife, 2020 - elifesciences.org
Ion selectivity is a defining feature of a given ion channel and is considered immutable. Here we show that ion selectivity of the lysosomal ion channel TPC2, which is hotly debated (…
Number of citations: 121 elifesciences.org

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